molecular formula C8H13ClN4O B13477068 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13477068
M. Wt: 216.67 g/mol
InChI Key: YTGGAAMUUMXWIQ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)butanamide stands out due to its specific substitution pattern on the pyrazole ring, which may confer unique pharmacological properties and enhance its efficacy in certain applications .

Biological Activity

2-Amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound belonging to the pyrazole derivatives family. Its unique structure, characterized by an amino group, a butanamide chain, and a substituted pyrazole ring, makes it a subject of interest in various biological and medicinal research fields. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C₇H₈ClN₃O. The presence of a chlorine atom and a methyl group on the pyrazole ring contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cell signaling pathways, leading to effects such as:

  • Antimicrobial Activity : Exhibiting potential against various bacterial strains.
  • Anticancer Properties : Inhibiting cell proliferation in cancer cell lines by targeting specific pathways related to tumor growth.

Biological Activity Studies

Numerous studies have investigated the biological activities associated with this compound. Below is a summary of key findings:

Study Objective Findings
Study 1 Evaluate antimicrobial propertiesDemonstrated effectiveness against Gram-positive bacteria, with significant inhibition zones observed.
Study 2 Assess anticancer activityShowed dose-dependent reduction in viability of HeLa (cervical cancer) cells, indicating potential as an anticancer agent.
Study 3 Investigate mechanism of actionIdentified inhibition of specific kinases involved in cell cycle regulation, suggesting a pathway for anticancer effects.

Case Studies

  • Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antibacterial properties, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
  • Anticancer Research : A study focused on the compound's effects on human cancer cell lines revealed that it induced apoptosis in HeLa cells through the activation of caspase pathways. This suggests that the compound may serve as a lead for developing new anticancer therapies.

Properties

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

2-amino-4-(4-chloro-5-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C8H13ClN4O/c1-5-6(9)4-12-13(5)3-2-7(10)8(11)14/h4,7H,2-3,10H2,1H3,(H2,11,14)

InChI Key

YTGGAAMUUMXWIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(C(=O)N)N)Cl

Origin of Product

United States

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